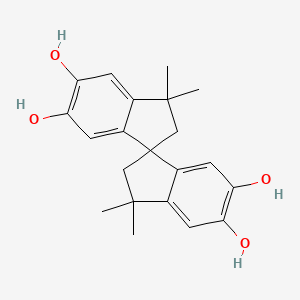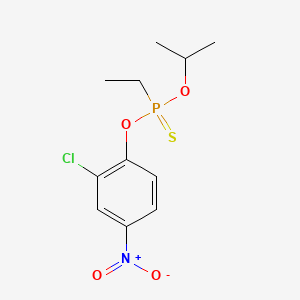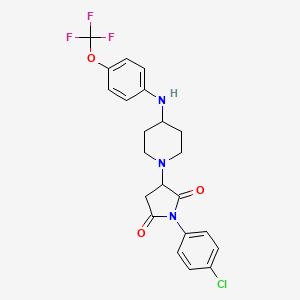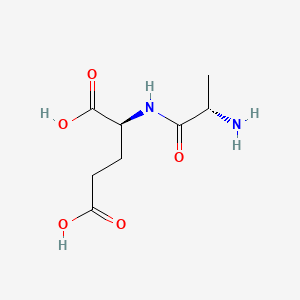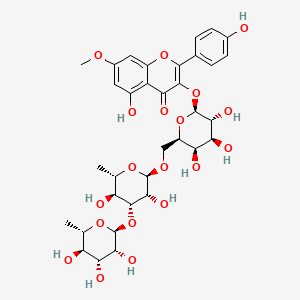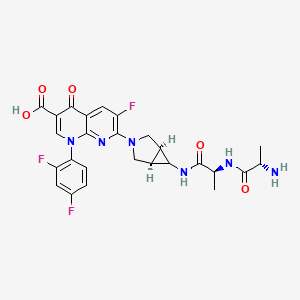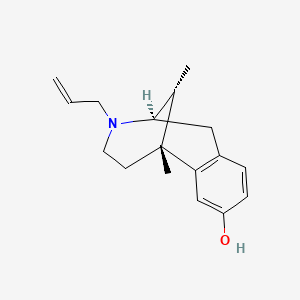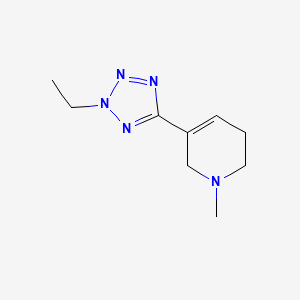
Alvameline
Vue d'ensemble
Description
- Alvameline, dont le nom IUPAC est 3-(2-éthyltétrazol-5-yl)-1-méthyl-5,6-dihydro-2H-pyridine , est un composé de formule chimique C9H15N5 et d'une masse molaire de 193.254 g/mol .
- Il agit comme un agoniste du récepteur M1 et un antagoniste du récepteur M2/M3 .
- Initialement étudié pour le traitement de la maladie d'Alzheimer , l'this compound n'a pas donné de résultats favorables lors d'essais cliniques et a ensuite été abandonné.
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour l'alvameline ne sont pas largement documentées. Il est important de noter que des méthodes de production industrielle existent.
Analyse Des Réactions Chimiques
- L'alvameline subit probablement diverses réactions chimiques, notamment l'oxydation , la réduction et la substitution .
- Les réactifs et conditions courants utilisés dans ces réactions ne sont pas divulgués.
- Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés.
Applications de la recherche scientifique
- Les applications de l'this compound s'étendent à plusieurs domaines scientifiques :
Chimie : Son potentiel en tant que modulateur des récepteurs muscariniques.
Biologie : Étude de ses effets sur les voies cholinergiques.
Médecine : Intérêt initial pour le traitement d'Alzheimer (bien qu'infructueux).
Industrie : Méthodes de production à l'échelle industrielle (détails non disponibles).
Mécanisme d'action
- Le mécanisme de l'this compound implique :
Cibles moléculaires : Activation de .
Voies : Modulation des voies de signalisation cholinergiques.
Applications De Recherche Scientifique
- Alvameline’s applications extend across several scientific domains:
Chemistry: Its potential as a muscarinic receptor modulator.
Biology: Investigating its effects on cholinergic pathways.
Medicine: Initial interest for Alzheimer’s treatment (though unsuccessful).
Industry: Industrial-scale production methods (details not available).
Mécanisme D'action
- Alvameline’s mechanism involves:
Molecular Targets: Activation of .
Pathways: Modulation of cholinergic signaling pathways.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons détaillées avec des composés similaires sont rares dans la littérature.
- Les composés similaires ne sont pas explicitement répertoriés.
Propriétés
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h5H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOMKCRCIRYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152748 | |
| Record name | Alvameline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120241-31-8 | |
| Record name | Alvameline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120241-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvameline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120241318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvameline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVAMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFD7B36M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
